molecular formula C10H11ClN2O B8607773 4-(3-Chloropyrazin-2-yl)cyclohexanone CAS No. 1227068-81-6

4-(3-Chloropyrazin-2-yl)cyclohexanone

Cat. No.: B8607773
CAS No.: 1227068-81-6
M. Wt: 210.66 g/mol
InChI Key: SLRPRMMGLOYTDT-UHFFFAOYSA-N
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Description

4-(3-Chloropyrazin-2-yl)cyclohexanone is a cyclohexanone derivative featuring a 3-chloropyrazine substituent at the 4-position of the cyclohexanone ring. Its molecular formula is C₁₁H₁₁ClN₂O, with a molecular weight of 222.67 g/mol.

Properties

CAS No.

1227068-81-6

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

4-(3-chloropyrazin-2-yl)cyclohexan-1-one

InChI

InChI=1S/C10H11ClN2O/c11-10-9(12-5-6-13-10)7-1-3-8(14)4-2-7/h5-7H,1-4H2

InChI Key

SLRPRMMGLOYTDT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1C2=NC=CN=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physico-Chemical Differences

The following table summarizes key differences between 4-(3-Chloropyrazin-2-yl)cyclohexanone and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₁₁H₁₁ClN₂O 222.67 3-Chloropyrazin-2-yl at C4 Potential pharmaceutical applications Target
4-(4-Chlorophenyl)cyclohexanone C₁₂H₁₃ClO 208.68 4-Chlorophenyl at C4 Industrial synthesis intermediate
2,6-Bis-(benzylidene)-4-(tert-butyl)cyclohexanone (M1) C₂₉H₃₀O 394.55 Benzylidene (C2, C6); tert-butyl (C4) Polymer monomer, high thermal stability
Nutclone (3-Methyl-2-cyclohexanone) C₇H₁₄O 114.19 Methyl at C3 Nutty aroma (FEMA-3360)
2-(o-Chlorophenyl)-2-(methylamino)-cyclohexanone C₁₄H₁₇ClN₂O 264.75 o-Chlorophenyl and methylamino at C2 Analgesic, self-administration studies

Key Observations:

  • Nitrogen vs. Hydrocarbon Substituents: The pyrazine group in the target compound introduces N-heteroatoms, increasing polarity compared to phenyl or alkyl-substituted analogs like 4-(4-Chlorophenyl)cyclohexanone or Nutclone. This likely enhances solubility in polar solvents and may alter pharmacological behavior .
  • Molecular Weight: The target compound’s molecular weight (222.67 g/mol) is intermediate between simpler derivatives (e.g., Nutclone, 114.19 g/mol) and bulkier analogs like M1 (394.55 g/mol). This affects volatility and separation processes, as noted in VLE studies for cyclohexanone-related mixtures .
  • Synthetic Routes: Derivatives such as M1 and 4-(4-Chlorophenyl)cyclohexanone are synthesized via Claisen-Schmidt condensations or Knoevenagel reactions .

Challenges in Separation and Analysis

Vapor-liquid equilibrium (VLE) data for cyclohexanone derivatives () indicate that separation of isomeric or structurally similar compounds (e.g., chlorophenyl vs. chloropyrazinyl) may require advanced models like COSMO-RS for accurate predictions. The pyrazine group’s polarity could complicate distillation, favoring chromatographic methods .

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